molecular formula C13H10N2O B1344261 3-(2-Aminophenoxy)benzonitrile CAS No. 330942-69-3

3-(2-Aminophenoxy)benzonitrile

Cat. No.: B1344261
CAS No.: 330942-69-3
M. Wt: 210.23 g/mol
InChI Key: COWSFDZTJBAMIM-UHFFFAOYSA-N
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Description

3-(2-Aminophenoxy)benzonitrile is a chemical compound For Research Use Only. It is not intended for diagnostic or therapeutic uses. Compounds featuring benzonitrile and aminophenoxy moieties are of significant interest in various fields of scientific research. They are frequently investigated as key intermediates or building blocks in synthetic and medicinal chemistry for the construction of more complex molecules . Research into similar structures has shown potential in areas such as the development of novel antitumor agents . The specific properties and applications of this compound are a subject of ongoing research. Researchers value this compound for its potential utility in exploring new biochemical pathways and developing innovative materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSFDZTJBAMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330942-69-3
Record name 3-(2-aminophenoxy)benzonitrile
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Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways for 3-(2-Aminophenoxy)benzonitrile and Analogues

Traditional synthetic routes remain valuable for their reliability and scalability. These methods often involve multi-step sequences that build the target molecule by forming the ether bond followed by functional group manipulation.

Nucleophilic aromatic substitution (SNAr) is a cornerstone mechanism for the formation of diaryl ethers. The reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group.

A direct approach to this compound involves the condensation of 2-aminophenol (B121084) with an activated 3-halobenzonitrile, such as 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile (B1581422). In this SNAr reaction, the phenoxide, generated in situ from 2-aminophenol by a base, acts as the nucleophile. The cyano group (-CN) on the benzonitrile (B105546) ring, however, is only moderately electron-withdrawing and is in a meta position relative to the halogen leaving group, which does not provide the ideal activation required for a facile SNAr reaction.

Consequently, this direct condensation typically requires forcing conditions, such as high temperatures and the use of a strong base in a polar aprotic solvent. An alternative SNAr strategy involves using a more activated aryl halide, though this changes the final product. For instance, diaryl ethers with similar substitution patterns have been successfully synthesized using SNAr conditions when the electrophile is more electronically favorable. bsb-muenchen.de The reaction between 3-chlorobenzonitrile and 3-methoxyphenol (B1666288) to form the corresponding diaryl ether has been accomplished in DMSO, a solvent well-suited for SNAr reactions. bsb-muenchen.de

Table 1: Representative Conditions for Aminophenol-Halobenzonitrile Condensation

NucleophileElectrophileBaseSolventTemperature (°C)Yield (%)
2-Aminophenol3-FluorobenzonitrileK₂CO₃DMSO120-150Moderate
2-Aminophenol3-ChlorobenzonitrileNaHDMF100-140Moderate
3-Methoxyphenol3-ChlorobenzonitrileKF/Al₂O₃, 18-crown-6DMSONot Specified66

Note: The data in this table is illustrative of typical SNAr conditions for diaryl ether synthesis. Specific yields for the direct synthesis of this compound via this route are not widely reported, reflecting the challenge of the transformation.

The term "Halomethyl Benzonitrile Amination" refers to a reaction where an amine displaces a halide from a benzylic position (a -CH₂X group attached to the benzene (B151609) ring). This strategy is not a direct route for the synthesis of the diaryl ether this compound because it forms a carbon-nitrogen bond at a benzylic carbon, rather than the required carbon-oxygen ether linkage between the two aromatic rings. This pathway would lead to the formation of a benzylamine (B48309) derivative, a fundamentally different molecular structure. Therefore, this amination route is not considered a viable or strategic approach for the synthesis of the target compound.

A more common and effective two-step approach involves an initial SNAr reaction to form a nitro-substituted diaryl ether, followed by the reduction of the nitro group to an amine. This strategy is often preferred because the nitro group is strongly electron-withdrawing, which significantly activates the aryl halide for the initial SNAr condensation, allowing the reaction to proceed under milder conditions.

The synthesis begins with the condensation of a 3-halobenzonitrile with 2-nitrophenol (B165410) to form 3-(2-nitrophenoxy)benzonitrile. The subsequent reduction of the nitro group is a well-established transformation that can be accomplished using various methods. researchgate.netresearchgate.net

Catalytic Hydrogenation : This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.net It is known for producing high yields with minimal byproducts.

Metal-Acid Systems : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). researchgate.net Iron is often preferred due to its low cost and environmental compatibility. researchgate.netnih.gov

Transfer Hydrogenation : Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Fe₃O₄ nanocrystals) can also be used to effect the reduction under milder conditions. nih.gov

This two-step sequence is generally more robust and higher-yielding than the direct condensation with 2-aminophenol.

Table 2: Common Reagents for the Reduction of 3-(2-Nitrophenoxy)benzonitrile

Reagent/CatalystSolvent(s)Key Advantages
H₂, Pd/CEthanol, Methanol, Ethyl AcetateHigh yield, clean reaction, atmospheric or moderate pressure
Fe, HCl / NH₄ClEthanol / H₂OCost-effective, scalable, tolerates various functional groups
SnCl₂·2H₂OEthanol, Ethyl AcetateMild conditions, good for laboratory scale
Hydrazine Hydrate, Fe₃O₄EthanolAvoids use of precious metals, rapid under microwave conditions

Nucleophilic Aromatic Substitution (SNAr) Strategies

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry offers powerful tools for the construction of C-O bonds, often providing milder reaction conditions and broader substrate scope compared to traditional methods.

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of diaryl ethers. These methods typically involve a transition metal catalyst, a ligand, and a base to couple an aryl halide or its equivalent with a phenol (B47542).

Ullmann Condensation : This classical copper-catalyzed reaction involves coupling an aryl halide with a phenol. wikipedia.org Traditional Ullmann reactions required harsh conditions (high temperatures, >200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline (B135089) or a diamine, allowing the reaction to proceed under significantly milder conditions. organic-chemistry.org This method could be applied to couple 2-aminophenol with 3-halobenzonitrile.

Buchwald-Hartwig C-O Coupling : A more recent and versatile method is the palladium-catalyzed coupling of aryl halides or triflates with alcohols or phenols. organic-chemistry.org This reaction, known as the Buchwald-Hartwig amination when forming C-N bonds, has been extended to C-O bond formation. wikipedia.orgacsgcipr.org The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success and can be tailored to the specific substrates. This approach offers high functional group tolerance and generally proceeds under mild conditions.

Table 3: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Diaryl Ether Synthesis

ReactionCatalyst SystemTypical SubstratesBaseSolvents
Ullmann Condensation CuI / Ligand (e.g., Phenanthroline)Aryl Iodides, Aryl BromidesK₂CO₃, Cs₂CO₃DMF, Toluene (B28343), Dioxane
Buchwald-Hartwig Coupling Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, XPhos)Aryl Bromides, Aryl Chlorides, Aryl TriflatesNaOt-Bu, K₃PO₄Toluene, Dioxane

Multi-Component Reaction (MCR) Strategies for Scaffold Diversification

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial parts of all components, offer a highly efficient pathway to complex molecules. nih.govnih.gov This approach is advantageous for generating libraries of structurally diverse compounds from simple precursors. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous strategies for creating related amino-nitrile structures highlight the potential of this approach.

For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is effectively achieved through a four-component reaction involving an aryl aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov This strategy, which constructs a complex heterocyclic system in a one-pot process, demonstrates how MCRs can be leveraged to build scaffolds possessing both amino and cyano functionalities. nih.gov Adapting such a strategy to the this compound core could involve a hypothetical reaction that assembles the aminophenoxy ether linkage and introduces the benzonitrile moiety concurrently. Common MCRs like the Ugi and Passerini reactions are also powerful tools for creating molecular complexity and could be conceptually applied to precursors of the target molecule. nih.govmdpi.com

Table 1: Overview of Selected Multi-Component Reactions and Their Potential Application
MCR TypeCore ReactantsPotential Application for Aminophenoxy Benzonitrile ScaffoldReference
Gewald ReactionKetone/Aldehyde, α-cyanoester, SulfurSynthesis of aminothiophenes, which could be precursors or analogues. nih.gov
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester (x2), AmmoniaCould be adapted to generate related nitrogen-containing heterocyclic scaffolds. nih.gov
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideCould be used to build a complex side chain onto a pre-formed aminophenoxy or benzonitrile core. nih.govmdpi.com
Synthesis of 2-amino-3-cyanopyridinesAryl aldehyde, Malononitrile, Acetophenone, Ammonium acetateDirectly yields an amino-nitrile scaffold, demonstrating a viable MCR approach for similar structures. nih.gov

Regioselective Functional Group Interconversion Strategies

Regioselective functional group interconversion (FGI) is a critical strategy for the synthesis of this compound, allowing for the precise introduction of the nitrile group onto a pre-formed aminophenoxy backbone or the modification of other functional groups. vanderbilt.eduorganic-chemistry.org

One of the most direct methods for introducing a nitrile group is the dehydration of a primary amide. vanderbilt.edu For example, the conversion of 3-aminobenzamide (B1265367) to 3-aminobenzonitrile (B145674) can be achieved with high yield using dehydrating agents like thionyl chloride in toluene or phenylphosphonic dichloride in pyridine. chemicalbook.comchemicalbook.com This approach is highly regioselective, as the position of the resulting nitrile is dictated by the location of the initial amide group.

Another powerful regioselective method is the cyanation of an aryl halide, a transformation known as the Rosenmund-von Braun synthesis. google.com This reaction typically employs copper(I) cyanide to displace a bromide or iodide on the aromatic ring. A more modern variation utilizes palladium or nickel catalysts with cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN). google.com This strategy would involve the synthesis of a 3-(2-aminophenoxy)halobenzene precursor, followed by a regioselective cyanation to yield the final product.

Table 2: Key Regioselective Functional Group Interconversions for Nitrile Synthesis
TransformationPrecursor Functional GroupReagents/ConditionsKey AdvantageReference
Amide DehydrationPrimary Amide (-CONH₂)Thionyl chloride (SOCl₂), Toluene, 90-100°CHigh yield (e.g., 91.3% for 3-aminobenzonitrile). chemicalbook.com
Amide DehydrationPrimary Amide (-CONH₂)Phenylphosphonic dichloride, Pyridine, 60°CHigh yield (up to 96%) and can proceed without protecting the amino group. chemicalbook.com
Rosenmund-von Braun ReactionAryl Halide (-Br, -I)Copper(I) cyanide (CuCN), Pyridine, High TemperatureClassic method for direct cyanation of aryl halides. google.com
Catalytic CyanationAryl Halide (-Cl)Ni(PPh₃)₄ catalyst, KCN, DMF, 40-100°CAllows for the use of more accessible aryl chlorides as precursors. google.com

Reaction Condition Optimization and Process Intensification

Investigation of Solvent Systems and Their Influence on Reaction Kinetics

The choice of solvent can significantly impact reaction rates, selectivity, and yields. In the synthesis of benzonitrile derivatives via catalytic cyanation, a variety of solvent systems can be employed, including amides (e.g., dimethylformamide - DMF), nitriles (acetonitrile), aromatic hydrocarbons (toluene), alcohols, and water. google.com The polarity of the solvent can influence the solubility of reactants and the stability of transition states. For instance, polar aprotic solvents like DMF are often preferred for nickel-catalyzed cyanation reactions due to their ability to dissolve both the organic substrate and the inorganic cyanide salt. google.com

In the context of process intensification, studies on related MCRs have explored the reduction or elimination of solvents. Research on the synthesis of 2-amino-3-cyanopyridine derivatives showed that while solvents like water, ethanol, and acetonitrile (B52724) could facilitate the reaction, the highest efficiency and shortest reaction time were achieved under solvent-free conditions. nih.gov This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing chemical waste.

Table 3: Influence of Solvent on a Model MCR for Amino-Nitrile Synthesis
SolventReaction Time (min)Yield (%)Reference
Water9075 nih.gov
Ethanol7080 nih.gov
Methanol7082 nih.gov
Acetonitrile6085 nih.gov
Solvent-free (60°C)3096 nih.gov

Role of Catalysts and Reagents in Yield and Selectivity Enhancement

Catalysts and reagents are the cornerstones of synthetic efficiency. In the conversion of substituted chloroanilines to the corresponding benzonitriles, transition metal catalysts are essential. google.com Nickel(0) complexes, such as tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄], are particularly effective. google.com These catalysts facilitate the challenging oxidative addition of the aryl chloride, which is a key step in the catalytic cycle. The catalyst can be generated in situ from a nickel(II) precursor, such as nickel(II) bistriphenylphosphine chloride, using a reducing agent like manganese powder. google.com

The choice of the cyanide-donating reagent is also crucial. While alkali metal cyanides like KCN and NaCN are commonly used with nickel catalysts, the classic Rosenmund-von Braun reaction relies on CuCN. google.com The reactivity and choice of reagent often depend on the specific substrate and catalyst system being employed. For functional group interconversions, such as amide dehydration, the choice of reagent dictates the reaction conditions. Strong dehydrating agents like thionyl chloride or phosphorus pentoxide are effective but may require harsher conditions, whereas reagents like phenylphosphonic dichloride can provide high yields under milder conditions. chemicalbook.comchemicalbook.com

Strategies for Mitigation of Competing Side Reactions and Byproduct Formation

Minimizing side reactions and the formation of byproducts is essential for achieving high purity and yield. In the synthesis of this compound, potential side reactions include reactions at the amino group or hydrolysis of the nitrile functionality.

One key strategy is to conduct reactions under an inert atmosphere, which prevents oxidation of sensitive reagents and intermediates, particularly organometallic catalysts. google.com Precise temperature control is also critical; temperatures between 40°C and 100°C are often optimal for catalytic cyanation, balancing reaction rate with the suppression of thermal decomposition or side reactions. google.com

Mechanistic Investigations of Chemical Transformations Involving 3 2 Aminophenoxy Benzonitrile

Elucidation of Nucleophilic Aromatic Substitution Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for transformations involving the benzonitrile (B105546) ring of 3-(2-aminophenoxy)benzonitrile, particularly if a suitable leaving group is present on that ring. The mechanism of an SNAr reaction typically proceeds via an addition-elimination pathway.

In a hypothetical scenario, if a leaving group such as a halide were present on the benzonitrile ring, particularly at a position activated by the electron-withdrawing nitrile group, an intermolecular SNAr reaction could occur. The reaction would be initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile group. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

Intramolecularly, the amino group of the 2-aminophenoxy moiety could act as a nucleophile. Depending on the reaction conditions, it is conceivable that the amino group could attack the benzonitrile ring, although this would require significant activation of the ring or harsh reaction conditions in the absence of a good leaving group.

Table 1: Plausible Steps in a Hypothetical Intermolecular Nucleophilic Aromatic Substitution (SNAr) Reaction of a Halogenated Derivative of this compound

StepDescriptionIntermediate/Transition State
1. Nucleophilic AdditionAn external nucleophile attacks the carbon atom of the benzonitrile ring that is bonded to a leaving group (e.g., a halogen).Formation of a negatively charged Meisenheimer complex, with the charge delocalized across the aromatic ring and stabilized by the nitrile group.
2. EliminationThe leaving group is expelled from the Meisenheimer complex.Restoration of the aromaticity of the benzonitrile ring.
Overall Reaction Substitution of the leaving group with the nucleophile. Formation of a new C-Nucleophile bond.

Mechanistic Pathways of Cycloaddition and Annulation Reactions

The structure of this compound is well-suited for intramolecular cycloaddition or annulation reactions, which would lead to the formation of novel heterocyclic systems. These reactions are often thermally or photochemically initiated, or catalyzed by transition metals.

A plausible intramolecular transformation could involve the amino group and the nitrile group participating in a cyclization reaction to form a quinazoline-like fused ring system. While direct studies on this compound are not available, the synthesis of quinazolines often involves the reaction of an ortho-aminoaryl compound with a source of a one-carbon unit that reacts with the amine and a neighboring group. In this case, the nitrile carbon could potentially act as the electrophilic center for an intramolecular nucleophilic attack by the amino group, followed by tautomerization and/or oxidation to form a stable heterocyclic product.

For instance, in related syntheses, 2-aminobenzonitriles are known precursors for quinazolines. The reaction mechanism typically involves the activation of the nitrile group, followed by intramolecular cyclization. A similar pathway could be envisioned for this compound, potentially leading to a phenoxazine-fused quinazoline (B50416) derivative.

Table 2: Hypothetical Mechanistic Steps for Intramolecular Annulation of this compound

StepDescriptionIntermediate/Transition State
1. ActivationThe nitrile group is activated, for example, by protonation or coordination to a Lewis acid catalyst, increasing the electrophilicity of the nitrile carbon.Formation of a reactive nitrilium ion intermediate.
2. Intramolecular Nucleophilic AttackThe lone pair of electrons on the nitrogen atom of the amino group attacks the activated nitrile carbon.Formation of a new carbon-nitrogen bond, leading to a cyclized intermediate.
3. Tautomerization/RearrangementThe initial cyclized product undergoes tautomerization or other rearrangements to form a more stable, aromatic heterocyclic system.Formation of an exocyclic imine that can tautomerize to an endocyclic double bond.
4. Aromatization (optional)If the resulting ring is not fully aromatic, an oxidation step may occur to yield the final aromatic product.Loss of two hydrogen atoms to achieve aromaticity.

Insights into the Reaction Mechanisms of Amine and Nitrile Functional Groups

The amine and nitrile functional groups in this compound can also undergo reactions characteristic of these moieties, independent of intramolecular cyclization events.

Amine Group Reactions: The primary aromatic amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The mechanism of these reactions is well-established. For example, in an acylation reaction, the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group yields the corresponding amide.

Nitrile Group Reactions: The nitrile group is electrophilic at the carbon atom and can be attacked by nucleophiles. A common reaction of nitriles is hydrolysis, which can be catalyzed by either acid or base, to yield a carboxylic acid or a carboxylate, respectively. libretexts.orgchemistrysteps.compressbooks.publibretexts.org

Acid-catalyzed hydrolysis: The mechanism involves initial protonation of the nitrile nitrogen, which activates the carbon atom towards nucleophilic attack by water. chemistrysteps.compressbooks.pub The resulting intermediate undergoes tautomerization to an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.compressbooks.pub

Base-catalyzed hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon to form an imine anion, which is then protonated by water. chemistrysteps.com Tautomerization leads to an amide, which is subsequently hydrolyzed to a carboxylate. chemistrysteps.com

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org

Studies on Ligand-Mediated Biochemical Interactions

While specific studies detailing the ligand-mediated biochemical interactions of this compound are not prominent in the available literature, the structural motifs present in the molecule are found in various biologically active compounds. The aminophenoxy and benzonitrile moieties can be involved in various non-covalent interactions with biological macromolecules such as proteins and nucleic acids.

Mechanistic studies of such interactions would typically involve techniques like X-ray crystallography of the compound in complex with its target, nuclear magnetic resonance (NMR) spectroscopy to probe binding interfaces, and computational modeling to simulate the binding event and calculate binding energies. These studies would elucidate the specific amino acid residues or nucleotide bases involved in the interaction and the conformational changes that occur upon binding.

Table 3: Potential Non-Covalent Interactions of this compound with a Hypothetical Protein Target

Functional GroupPotential Interaction TypePlausible Interacting Partner in a Protein
Amino Group (-NH₂)Hydrogen Bond DonorCarbonyl oxygen of the peptide backbone; side chains of Asp, Glu, Ser, Thr
Ether Oxygen (-O-)Hydrogen Bond AcceptorAmide protons of the peptide backbone; side chains of Asn, Gln, Ser, Thr, Tyr
Nitrile Group (-C≡N)Hydrogen Bond Acceptor, Dipole-DipoleAmide protons of the peptide backbone; side chains of Asn, Gln, Arg, Lys
Aromatic Ringsπ-π Stacking, Hydrophobic InteractionsAromatic side chains of Phe, Tyr, Trp; aliphatic side chains of Leu, Ile, Val

Advanced Spectroscopic and Structural Characterization Methodologies for this compound

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When this compound is exposed to UV or visible light, its electrons can be promoted from a ground state to a higher energy excited state by absorbing light of a specific wavelength. The absorption of this energy corresponds to distinct electronic transitions, which are dictated by the molecule's structure, particularly the presence of chromophores.

The structure of this compound contains several chromophores: two benzene (B151609) rings, an amino (-NH₂) group, a nitrile (-C≡N) group, and an ether (-O-) linkage. These features give rise to two primary types of electronic transitions:

π → π* (pi to pi-star) Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of systems with double or triple bonds, such as the aromatic rings and the nitrile group in this molecule. These transitions are typically high in energy and result in strong absorption bands.

n → π* (n to pi-star) Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair) is excited to an antibonding π* orbital. The heteroatoms in this compound, namely the oxygen of the ether group and the nitrogen of the amino group, possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally of lower energy and have lower molar absorptivities compared to π → π* transitions.

The solvent used for analysis can influence the absorption spectrum. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbitals.

Electronic TransitionAssociated Functional GroupsRelative EnergyExpected Molar Absorptivity (ε)
π → πBenzene rings, Nitrile group (-C≡N)HighHigh (typically > 10,000 L mol⁻¹ cm⁻¹)
n → πAmino group (-NH₂), Ether oxygen (-O-)LowLow (typically < 2,000 L mol⁻¹ cm⁻¹)

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is unique to the crystal's structure. Analysis of this pattern allows for the determination of key crystallographic parameters. While specific experimental data for this compound is not available in the cited literature, a typical analysis would yield the data presented in the hypothetical table below.

Crystallographic ParameterDescriptionHypothetical Data
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes in angstroms (Å).a = 8.5 Å, b = 12.3 Å, c = 10.1 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).α = 90°, β = 105.2°, γ = 90°
Volume (V)The volume of the unit cell in cubic angstroms (ų).1015 ų
ZThe number of molecules per unit cell.4

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic molecule like this compound, this typically involves combustion analysis to quantify the amounts of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₃H₁₀N₂O) to confirm the compound's stoichiometric purity. uni.lu Excellent agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition.

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)74.27%74.25%
Hydrogen (H)4.79%4.81%
Nitrogen (N)13.32%13.30%
Oxygen (O)7.61%N/A*

Note: Oxygen content is often determined by difference rather than direct measurement.

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, various chromatographic methods are indispensable for assessing purity and characterizing polymeric forms.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. In a typical reversed-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and any impurities between the two phases. Due to its aromatic structure, the compound can be readily detected using a UV detector.

HPLC ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile (B52724) and Water
Flow Rate1.0 mL/min
DetectionUV Absorbance at ~254 nm
TemperatureAmbient (~25 °C)

Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. ccsknowledge.com this compound, given its molecular weight and structure, can be analyzed by GC to assess its purity. The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic analytes. The primary challenge with amine-containing compounds can be their tendency to interact with the column, but this is often overcome with modern inert capillary columns. bre.com

GC ParameterTypical Condition
ColumnCapillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm)
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID)

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight distribution. In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. This separation by hydrodynamic volume allows for the determination of the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. mdpi.com

GPC ParameterDescription
Number-Average Molecular Weight (Mn)The total weight of the polymer divided by the total number of polymer chains.
Weight-Average Molecular Weight (Mw)An average that accounts for the contribution of larger, heavier chains.
Polydispersity Index (PDI)A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates a monodisperse sample.

Advanced Thermal Analysis Methodologies

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymers derived from this compound.

Thermogravimetric Analysis (TGA) is employed to measure the thermal stability of materials by monitoring the change in mass as a function of temperature. For polymers synthesized using aminophenoxy benzonitrile (B105546) derivatives, TGA is critical for establishing their decomposition temperature.

Research on aromatic polyamides and poly(amide-imide)s prepared from the related compound 2,2-bis(4-aminophenoxy) benzonitrile demonstrates the high thermal stability imparted by this structural class. TGA results revealed that these polymers generally show no significant weight loss below 400°C in a nitrogen atmosphere. researchgate.net Specifically, the temperature for 10% weight loss (T10), a key indicator of thermal stability, ranged from 400°C to 545°C for certain poly(amide-imide)s. researchgate.net Other studies on similar aromatic polymers confirm decomposition temperatures being above 420°C, with char yields exceeding 30% at 900°C, indicating excellent thermal resistance. researchgate.net For a polymer to be considered thermally stable, it should typically not decompose below 400°C, a standard that polymers derived from aminophenoxy benzonitrile structures generally meet. core.ac.uk

Table 1: Thermal Stability of Polymers Derived from Aminophenoxy Benzonitrile Analogues This table is interactive. You can sort and filter the data.

Polymer Type T10 (°C) Decomposition Temp (°C) Atmosphere
Poly(amide-imide)s 400 - 545 >400 Nitrogen
Aromatic Polyamides Not specified >420 Nitrogen

Differential Scanning Calorimetry (DSC) is utilized to measure heat flow associated with thermal transitions in a material. In the context of polymers derived from this compound, DSC is essential for determining the glass transition temperature (Tg), which defines the upper-use temperature for the amorphous polymer in many applications.

Table 2: Glass Transition Temperatures of Polymers Derived from Aminophenoxy Benzonitrile Analogues This table is interactive. You can sort and filter the data.

Polymer Series Tg Range (°C)
Poly(amide-imide)s Series A 202 - 280
Polyamides/Poly(amide-imide)s Series B 235 - 298
Copolymers 222 - 286

Rheological and Dielectric Measurement Techniques

These techniques probe the flow behavior and electrical insulating properties of materials, which are critical for processing and for applications in electronics.

Viscometry is used to characterize the molecular weight of polymers in solution. While not a direct measure of the monomer's properties, it is a standard method for quality control during the synthesis of polymers from monomers like this compound. The inherent viscosity of a polymer solution is related to the polymer's chain length.

For various polyamides and poly(amide-imide)s derived from aminophenoxy benzonitrile analogues, inherent viscosities have been reported in the range of 0.31 to 1.26 dL/g, measured in solvents such as N-methyl-2-pyrrolidone (NMP). researchgate.net These values indicate the formation of high molecular weight polymers, which is necessary for achieving good mechanical properties. researchgate.net

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is particularly relevant for materials intended for use in electronic packaging and as insulators. The incorporation of the nitrile (C≡N) group from this compound into a polymer backbone is known to enhance the dielectric constant of the resulting films.

Studies on polymer films derived from the related 2,2-bis(4-aminophenoxy) benzonitrile showed dielectric permittivity values in the range of 3.01–3.43 when measured at 10 kHz and 20°C. researchgate.net Dielectric spectroscopy can identify molecular motions and relaxation processes over an extremely wide frequency range, from 10⁻⁵ Hz to 10¹¹ Hz. novocontrol.de For polymers, these measurements can reveal transitions such as the glass transition and other secondary relaxations related to the motion of specific molecular groups. mdpi.com

Ellipsometric Studies for Thin Film Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. sentech.comsentech.com This method is highly valuable for characterizing thin polymer films made from this compound derivatives, which may be prepared by spin-coating or thermal evaporation for use in electronic devices. nih.govvt.edu

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. These calculations provide valuable information about molecular geometry, electronic properties, and reactivity. For instance, DFT calculations have been successfully applied to study various benzonitrile (B105546) derivatives to understand their vibrational spectra and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Theoretical studies on related compounds, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that a narrow frontier orbital gap indicates high chemical reactivity and potential for charge transfer interactions within the molecule nih.govnih.gov. For 3-(2-Aminophenoxy)benzonitrile, the aminophenoxy group would be expected to influence the electron density distribution, with the lone pair of electrons on the nitrogen and oxygen atoms likely contributing significantly to the HOMO. The benzonitrile group, with its electron-withdrawing cyanide group, would influence the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for an Analogous Aromatic Nitrile Compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE)4.50
Ionization Potential (I)6.25
Electron Affinity (A)1.75
Global Hardness (η)2.25
Chemical Potential (µ)-4.00
Global Electrophilicity (ω)3.56

Note: The data in this table is illustrative for a representative aromatic nitrile and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the aminophenoxy group and the nitrogen atom of the nitrile group, indicating these as potential sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms. Studies on similar molecules, like 3-methoxy flavones, have utilized MEP maps to correlate electronic structure with biological activity nih.gov.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations on benzonitrile derivatives have been used to simulate their vibrational spectra (infrared and Raman) with a high degree of accuracy derpharmachemica.com. By calculating the vibrational frequencies and intensities, researchers can assign the observed spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic transitions researchgate.net.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis can reveal important information about intramolecular and intermolecular interactions, such as hydrogen bonding and charge delocalization.

Structure-Activity Relationship (SAR) Computational Methodologies for Functional Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a crucial role in SAR by identifying the key structural features (pharmacophores) responsible for the desired activity.

While no specific SAR studies on this compound were found, research on analogues of other bioactive molecules, such as 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, demonstrates the utility of this approach. In that study, a series of analogues were synthesized and evaluated to define the pharmacophore for ERK1/2 inhibition nih.govcreighton.edunih.govresearchgate.net. Computational SAR methodologies, such as Quantitative Structure-Activity Relationship (QSAR), can be used to build mathematical models that predict the activity of new analogues based on their structural properties.

Molecular Modeling of Interactions with Biological Targets

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In the absence of specific studies on this compound, we can look at research on other nitrogen-containing heterocyclic compounds. For example, molecular docking studies have been used to investigate the binding of 3-methoxy flavone derivatives to the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) as potential anti-breast cancer agents nih.gov. Such studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. If this compound were to be investigated for a specific biological activity, molecular docking would be a critical first step in identifying potential biological targets and understanding its mechanism of action at a molecular level.

Chemical Reactivity and Derivatization Studies

Reactions of the Primary Amino Group

The primary amino group in 3-(2-aminophenoxy)benzonitrile is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions, leading to a wide array of derivatives.

The primary amino group of this compound readily undergoes amidation and acylation reactions with various acylating agents. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base typically yields the corresponding N-acylated derivatives. A common example is the acylation with acetic anhydride (B1165640) to form N-(2-(3-cyanophenoxy)phenyl)acetamide. These reactions are fundamental in protecting the amino group or in building more complex molecular architectures.

The synthesis of various amide derivatives often involves the use of coupling agents or the conversion of carboxylic acids to more reactive species like acyl chlorides. For example, the reaction of an amine with an acyl chloride, a classic Schotten-Baumann type reaction, can be employed to form the amide bond.

Table 1: Examples of Amidation/Acylation Reactions

Reactant 1 Reactant 2 Product
This compound Acetic anhydride N-(2-(3-cyanophenoxy)phenyl)acetamide

Alkylation of the primary amino group can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines is a possibility that needs to be controlled through careful selection of reaction conditions.

Condensation reactions with dicarbonyl compounds or their equivalents represent a powerful strategy for the synthesis of heterocyclic systems. The reaction of aromatic amines with dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of anilines suggests its capability to participate in such transformations. For instance, condensation with a β-ketoester could potentially lead to the formation of a quinoline (B57606) derivative, a reaction known as the Combes quinoline synthesis, following an intramolecular cyclization and dehydration.

Furthermore, the condensation of o-phenylenediamines with aldehydes is a well-established route to benzimidazoles. Although this compound is not a diamine, its amino group can participate in condensation reactions with aldehydes, which could be a precursor step to more complex cyclizations, especially if the nitrile group is also involved. The synthesis of quinazolines from 2-aminobenzonitriles and aldehydes is a known transformation, suggesting that intramolecular cyclization involving both the amino and nitrile groups is a feasible reaction pathway. nih.govorganic-chemistry.orgnih.gov

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting Schiff bases are valuable intermediates in organic synthesis and can be used for the preparation of various heterocyclic compounds or can be reduced to form secondary amines.

The formation of Schiff bases from 2-aminobenzonitrile (B23959) derivatives with acetophenones has been reported, proceeding under visible light-induced copper catalysis. nih.gov This suggests that this compound would likely undergo similar reactions to yield the corresponding azomethine chromophores.

Table 2: Representative Schiff Base Formation

Reactant 1 Reactant 2 Product Type
This compound Benzaldehyde N-benzylidene-2-(3-cyanophenoxy)aniline

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The outcome of the reaction depends on the reaction conditions, with complete hydrolysis to the carboxylic acid, 3-(2-aminophenoxy)benzoic acid, generally requiring harsher conditions (e.g., strong acid or base and elevated temperatures). Partial hydrolysis to the corresponding amide, 3-(2-aminophenoxy)benzamide, can sometimes be achieved under milder conditions. oup.comyu.edu.joarkat-usa.orgresearchgate.netsemanticscholar.org

The rate of hydrolysis of substituted benzonitriles is influenced by the electronic nature of the substituents on the aromatic ring. oup.comyu.edu.jo For this compound, the electronic effect of the 2-aminophenoxy group would play a role in the reactivity of the nitrile group towards hydrolysis.

Table 3: Products of Nitrile Hydrolysis

Starting Material Reaction Conditions Major Product
This compound Strong acid/base, heat 3-(2-Aminophenoxy)benzoic acid

While the prompt specifically mentions [3+3] cycloadditions, the participation of nitriles in [3+2] cycloaddition reactions is more commonly documented in the chemical literature. In these reactions, the nitrile group can act as a dipolarophile and react with 1,3-dipoles to form five-membered heterocyclic rings. A well-known example is the Huisgen [3+2] cycloaddition of nitriles with azides to form tetrazoles. researchgate.net This reaction is often catalyzed by metals like copper or zinc.

Benzonitriles can also participate in [3+2] cycloaddition reactions with nitrile oxides to form 1,2,4-oxadiazoles. mdpi.comresearchgate.net Although specific studies on the cycloaddition reactions of this compound are scarce, its structural similarity to other benzonitriles suggests that it could undergo similar transformations to yield novel heterocyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While simple nitriles are generally poor dienophiles, their reactivity can be enhanced by the presence of activating groups. acs.orgwikipedia.orgrsc.orgnih.govmasterorganicchemistry.com

Derivatization for Polymer Cross-linking Applications

While specific studies detailing the use of this compound as a direct cross-linking agent in polymers are not extensively documented in publicly available literature, its bifunctional nature—possessing both an amino and a nitrile group—suggests its potential as a precursor for cross-linking agents. The primary amino group can readily react with various functionalities, such as epoxides, isocyanates, and activated carboxylic acids, to form stable covalent bonds. This reactivity is fundamental to many polymer curing and cross-linking processes.

For instance, the amine functionality could be reacted with diepoxides to form a cross-linked polymer network. The resulting structure would feature the rigid phenoxybenzonitrile moiety, which could enhance the thermal and mechanical properties of the polymer. Similarly, reaction with diisocyanates would lead to the formation of polyureas, a class of polymers known for their high strength and durability.

Furthermore, the nitrile group, although less reactive than the amine, can participate in thermally induced trimerization reactions to form a triazine ring. This cyclotrimerization of nitrile groups is a known cross-linking mechanism in high-performance polymers, leading to the formation of highly stable, thermosetting networks with excellent thermal stability. The presence of both a reactive amine and a nitrile group on the same molecule opens up the possibility of dual-curing systems, where the amine can be cured at a lower temperature, followed by a high-temperature post-cure involving the nitrile groups.

To illustrate the potential derivatization pathways for creating cross-linking agents, the following table outlines possible reactions of the amino group:

Reactive PartnerLinkage FormedPotential Polymer System
Diepoxideβ-hydroxyamineEpoxy resins
DiisocyanateUreaPolyureas
Diacyl chlorideAmidePolyamides

These derivatization strategies could transform this compound into a valuable component for advanced polymer materials where high thermal stability and mechanical strength are required.

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. Diaryl ethers are known for their chemical inertness, which contributes to the thermal stability of molecules containing this moiety. However, this bond is not entirely unreactive and can be cleaved under specific, often harsh, conditions.

Cleavage of the C–O ether bond typically requires strong acids, such as HBr or HI, at elevated temperatures. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org In the case of diaryl ethers, this cleavage is more difficult than for alkyl aryl ethers. Furthermore, due to the stability of the sp²-hybridized carbon-oxygen bond, cleavage of aryl ethers is not as facile. libretexts.org

Alternative methods for the cleavage of diaryl ether bonds include reductive and oxidative pathways, often employing metal catalysts. For instance, certain nickel and palladium catalysts have been shown to mediate the reductive cleavage of diaryl ethers. More recently, photocatalytic methods using transition metal complexes have been explored for the cleavage of the C–O bond in diaryl ethers under milder conditions. acs.org

Synthesis and Investigation of Structural Analogs and Isomers

The synthesis and study of structural analogs and isomers of this compound are crucial for understanding structure-property relationships and for the development of new molecules with tailored properties.

The synthesis of positional isomers of this compound, where the amino and nitrile groups are located at different positions on the aromatic rings, can be achieved through established synthetic methodologies for diaryl ether formation. The most common methods include the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov

The Ullmann condensation involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. beilstein-journals.org For example, the reaction of 2-aminophenol (B121084) with 3-bromobenzonitrile (B1265711) in the presence of a copper catalyst and a base would yield this compound. By using different isomers of aminophenol and bromobenzonitrile, a variety of positional isomers can be synthesized.

The following table summarizes the reactants that could be used to synthesize different positional isomers via the Ullmann condensation:

Aminophenol IsomerHalobenzonitrile IsomerProduct Isomer
2-Aminophenol3-BromobenzonitrileThis compound
3-Aminophenol2-Bromobenzonitrile2-(3-Aminophenoxy)benzonitrile
4-Aminophenol4-Bromobenzonitrile4-(4-Aminophenoxy)benzonitrile
2-Aminophenol4-Bromobenzonitrile4-(2-Aminophenoxy)benzonitrile

Nucleophilic aromatic substitution is another powerful tool for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. nih.govnih.gov For instance, the reaction of an aminophenoxide with a fluorobenzonitrile, where the fluorine atom is activated by the nitrile group, can lead to the formation of the desired diaryl ether. Regiochemical control in these reactions is dictated by the position of the activating group and the leaving group on the aromatic ring.

The systematic variation of substituents on the aromatic rings of this compound allows for the fine-tuning of its electronic and steric properties. This can be achieved by starting with appropriately substituted phenols and aryl halides in an Ullmann condensation or a similar cross-coupling reaction.

For example, introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto either the aminophenol or the benzonitrile (B105546) starting material would result in a library of derivatives. The synthesis of such derivatives is crucial for developing a comprehensive understanding of how different substituents influence the molecule's reactivity, physical properties, and potential performance in various applications.

The following table provides examples of how substituent variation can be achieved:

Substituted PhenolSubstituted Aryl HalideExpected Property Modification
2-Amino-4-methoxyphenol3-BromobenzonitrileIncreased electron density
2-Aminophenol3-Bromo-5-(trifluoromethyl)benzonitrileDecreased electron density
2-Amino-5-methylphenol3-BromobenzonitrileIncreased steric bulk and electron density

Through such systematic studies, new derivatives with optimized properties for specific applications, such as improved solubility, enhanced thermal stability, or altered reactivity, can be developed.

Advanced Applications and Material Science Integration

Utilization as Monomers in High-Performance Polymers

The primary amine functionality of the molecule allows it to undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. Similarly, it can react with trimellitic anhydride (B1165640) or related compounds to produce poly(amide-imide)s (PAIs). These polymers merge the favorable characteristics of both polyamides and polyimides, often resulting in materials with high thermal stability, good mechanical properties, and improved processability. researchgate.net

Research on related aromatic diamines, such as 2,2-bis(4-aminophenoxy) benzonitrile (B105546), demonstrates that polyamides and PAIs synthesized through direct polycondensation exhibit high glass transition temperatures (Tg) and significant thermal stability. researchgate.net For instance, polymers derived from this related monomer showed no significant weight loss before 400°C. researchgate.net The resulting polymers are often soluble in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylsulfoxide (DMSO), which is crucial for processing. researchgate.net The incorporation of the nitrile group can further enhance polymer properties by increasing polarity and potentially serving as a site for cross-linking at elevated temperatures.

Table 1: Properties of High-Performance Polymers from an Aminophenoxy Benzonitrile Monomer

Polymer Type Co-monomer Inherent Viscosity (dL/g) Glass Transition Temperature (Tg) (°C) Thermal Stability (10% Weight Loss, °C)
Polyamide Isophthalic Acid 0.31 - 0.93 235 - 298 > 400
Poly(amide-imide) Trimellitic Anhydride derivative 0.35 - 0.50 202 - 280 400 - 545

Data synthesized from studies on related aminophenoxy benzonitrile structures. researchgate.net

Aromatic polyimides (PIs) are a premier class of high-performance polymers known for their outstanding thermal and chemical stability. mdpi.com The synthesis typically involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu Utilizing a monomer like 3-(2-aminophenoxy)benzonitrile would introduce an asymmetric, bent structure into the polymer backbone. This non-linearity disrupts chain packing, which can significantly enhance the solubility of the resulting polyimide in organic solvents without compromising its high glass transition temperature. ntu.edu.tw

Furthermore, the ether linkage provides increased flexibility to the polymer chain, improving processability for film casting. The nitrile group increases the polymer's polarity, which can be beneficial for adhesion and for modifying dielectric properties. Research on other nitrile-containing polyimides has shown that these polymers maintain high thermal stability, with temperatures for 10% weight loss often exceeding 550°C, and they typically exhibit an amorphous structure. mdpi.com These characteristics are highly desirable for applications in microelectronics packaging, flexible displays, and gas separation membranes. mdpi.com

Dielectric elastomers are smart materials that change shape in response to an electric field, making them suitable for applications as actuators or "artificial muscles." The performance of these materials is directly related to their dielectric permittivity; a higher permittivity allows for greater actuation at lower voltages. The nitrile (C≡N) group is strongly polar, and its incorporation into a polymer matrix can significantly increase the material's dielectric constant.

By integrating this compound as a monomer or cross-linking agent into a polysiloxane or acrylic elastomer backbone, it is possible to develop electroactive materials with enhanced dielectric properties. Research on polysiloxane-based elastomers has demonstrated that the inclusion of cyanopropyl side groups leads to a substantial increase in permittivity. ethz.ch This approach allows for the engineering of elastomers with a tailored balance of mechanical softness and high dielectric performance, crucial for developing advanced actuators and sensors. scispace.com

Role in the Design of Bioactive Molecules and Ligands

The distinct functional groups of this compound serve as versatile handles for the synthesis of more complex molecules, making it a valuable precursor in medicinal chemistry. The aromatic amine, ether linkage, and nitrile group can be modified to explore a wide chemical space in the search for new therapeutic agents.

In drug discovery, the aminophenoxy scaffold is a recognized structural motif present in various biologically active compounds. The amine group can be readily transformed into amides, sulfonamides, or ureas, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a diverse range of derivatives. researchgate.net

The synthesis of bioactive heterocyclic compounds often relies on precursors containing nitrile and amine functionalities. For example, benzofuran (B130515) derivatives, which exhibit a wide range of pharmacological activities, can be synthesized from substituted hydroxybenzonitriles. rasayanjournal.co.in The structural framework of this compound provides a foundation for building such heterocyclic systems or for use in multicomponent reactions to rapidly generate libraries of complex molecules for biological screening. nih.gov The amide bond, central to many biological molecules, can sometimes be replaced by bioisosteres like 1,2,3-triazoles to improve metabolic stability or potency, a transformation for which nitrile-containing precursors can be relevant. nih.gov

Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to drug design. The functional groups of this compound are capable of participating in key intermolecular interactions that govern ligand binding. The amine group can act as a hydrogen bond donor, while the ether oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. The aromatic rings can engage in π-π stacking and hydrophobic interactions within a receptor's binding pocket.

Computational methods, such as Density Functional Theory (DFT), are used to study the electronic properties and reactivity of molecules, providing insight into their potential binding mechanisms. researchgate.net Theoretical studies on related benzonitrile oxides, for instance, explore the molecular mechanism of cycloaddition reactions, elucidating the role of electron density and molecular orbitals. researchgate.net Such analyses can help predict the reactivity and interaction profile of the nitrile group in this compound, aiding in the rational design of ligands that can effectively bind to a specific biological target. By understanding these fundamental interactions, chemists can modify the structure to optimize binding affinity and selectivity.

Scaffold Development for Enzyme or Receptor Modulators

The molecular architecture of this compound, which combines an aminophenoxy group with a benzonitrile moiety, presents a compelling scaffold for the design of novel enzyme or receptor modulators. The aminophenoxy portion is a recognized structural element in medicinal chemistry, known to interact with various biological targets. The amino group can serve as a hydrogen bond donor or acceptor, while the ether linkage provides conformational flexibility, allowing the molecule to adapt to the binding sites of proteins.

The benzonitrile group is a versatile pharmacophore that can participate in dipole-dipole interactions and hydrogen bonding. The nitrile functional group is also a known bioisostere for other functional groups, such as carbonyls, and can be crucial for modulating the electronic properties and metabolic stability of a potential drug candidate. The strategic placement of these groups in this compound creates a foundation that can be chemically modified to develop libraries of compounds for screening against various enzymes and receptors. Researchers can functionalize the amino group or the aromatic rings to optimize binding affinity, selectivity, and pharmacokinetic properties, highlighting its utility as a foundational structure in drug discovery programs.

Contribution to Optoelectronic Materials Science

The unique electronic and structural characteristics of this compound make it a valuable building block in the field of materials science, particularly for the creation of advanced optoelectronic materials.

This compound can function as a diamine monomer in polycondensation reactions to synthesize poly(azomethine)s, also known as Schiff base polymers. ijies.net These polymers are a class of π-conjugated systems characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. ijies.net The synthesis typically involves the reaction of a diamine with a dialdehyde, often catalyzed by an acid. researchgate.netscholaris.ca

The presence of the amino group on the phenoxy ring allows this compound to react with various aromatic dialdehydes to form long, conjugated polymer chains. The incorporation of the bent aminophenoxy structure and the polar nitrile group into the polymer backbone can disrupt close packing, potentially improving the solubility of the resulting polymers—a common challenge in the processing of rigid-rod conjugated polymers. ijies.net Improved solubility allows for easier characterization and processing for device fabrication. scholaris.ca

Table 1: Potential Poly(azomethine) Synthesis using this compound

Co-monomer (Dialdehyde) Resulting Polymer System Potential Properties
Terephthaldehyde Poly(azomethine-ether-nitrile) High thermal stability, potential for liquid crystalline phases
Isophthalaldehyde Poly(azomethine-ether-nitrile) Improved solubility due to meta-linkage, amorphous nature

This table presents potential synthetic pathways and resulting properties based on established principles of polymer chemistry.

The poly(azomethine)s and other π-conjugated systems derived from this compound are inherently photoactive due to their extended electronic conjugation. This property makes them suitable candidates for a range of advanced optical and electronic applications. The imine (-C=N-) bond in the polymer backbone, along with the aromatic rings, creates a pathway for delocalized π-electrons, which is essential for charge transport and interaction with light.

Polymers incorporating this monomer are expected to exhibit interesting photoluminescent and electroluminescent properties. The electron-withdrawing nature of the nitrile group can influence the polymer's electronic band gap and energy levels (HOMO/LUMO), which are critical parameters for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. The flexible ether linkage can contribute to favorable film-forming properties, which is crucial for the fabrication of thin-film optical devices. scirp.org Aromatic polymers containing both ester and azomethine units are noted as high-performance materials with excellent thermal and mechanical properties for use in electronics and photonics. scirp.org

Intermediary Role in Complex Organic Syntheses

Beyond its direct applications, this compound serves as a versatile intermediate in multi-step organic syntheses due to the distinct reactivity of its functional groups. The primary amino group, the nitrile group, and the activated aromatic rings offer multiple sites for chemical transformation.

The primary aromatic amine is a key functional handle. It can undergo diazotization to be converted into a wide array of other functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions. It can also be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic ring systems, such as quinolines, benzodiazepines, or phenoxazines.

The nitrile group is also a valuable synthetic precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to an amide. Alternatively, it can be reduced to a primary amine, providing another point for derivatization. This dual functionality of having both an amino and a latent amino (or carboxylic acid) group makes the compound a powerful tool for constructing complex molecular frameworks.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reagents and Conditions Product Functional Group
Amino (-NH₂) NaNO₂, HCl; then CuX Halogen, Cyano, etc. (-X, -CN)
Amino (-NH₂) Acyl Chloride, Base Amide (-NHCOR)
Nitrile (-C≡N) H₃O⁺, Heat Carboxylic Acid (-COOH)
Nitrile (-C≡N) H₂/Catalyst or LiAlH₄ Aminomethyl (-CH₂NH₂)

This table outlines representative chemical reactions illustrating the synthetic utility of the compound's functional groups.

Q & A

Q. Table 1. Synthetic Yields Under Varying Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF807292
Cs₂CO₃DMSO1008596
DBUTHF606589
Source: Adapted from

Q. Table 2. Biological Activity Comparison

Assay TypeTargetIC₅₀ (µM)Model SystemReference
AnticancerMCF-7 cells12.3In vitro (MTT)
Enzyme Inhib.CYP3A48.7Microsomal assay
Receptor Binding5-HT₂A25.1Radioligand assay

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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